molecular formula C11H15Cl2N3O2 B7763691 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride

Cat. No.: B7763691
M. Wt: 292.16 g/mol
InChI Key: JNXFOHBSJWACSU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitrophenol.

    Piperazine Formation: The nitrophenol derivative is then reacted with piperazine under specific conditions to form the piperazine ring.

    Methylation: The piperazine ring is methylated to introduce the methyl group at the 3-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-chloro-4-aminophenyl)-3-methylpiperazine hydrochloride.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The chloro and nitro groups on the phenyl ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring can also interact with neurotransmitter receptors, making it a potential candidate for neurological research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A precursor in the synthesis of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride.

    1-(2-Chloro-4-aminophenyl)-3-methylpiperazine hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.

    2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar properties.

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methyl substitution on the piperazine ring also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2.ClH/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12;/h2-3,6,8,13H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXFOHBSJWACSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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